2-Oxiranylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxiranylthiazole is a heterocyclic organic compound that features a five-membered ring structure containing both sulfur and nitrogen atoms. This compound is part of the broader class of thiazoles, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxiranylthiazole typically involves the cyclization of N-propargylamides. A common method employs (diacetoxyiodo)benzene as a reaction promoter and lithium iodide as an iodine source. Another approach involves the use of magnetically recoverable catalysts, which offer an eco-friendly and efficient route to synthesize oxazole derivatives .
Industrial Production Methods: Industrial production of this compound often leverages scalable synthetic routes that ensure high yields and purity. The use of magnetic nanocatalysts has gained popularity due to their stability and ease of separation from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Oxiranylthiazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxazole derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of reduced thiazole derivatives.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and oxygen under catalytic conditions.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, acids, and bases are commonly employed.
Major Products Formed: The major products formed from these reactions include various oxazole and thiazole derivatives, which exhibit significant biological and pharmacological activities .
Wissenschaftliche Forschungsanwendungen
2-Oxiranylthiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.
Medicine: this compound derivatives exhibit antimicrobial, antifungal, antiviral, and anticancer activities.
Industry: The compound is utilized in the production of dyes, pigments, and chemical reaction accelerators.
Wirkmechanismus
The mechanism of action of 2-Oxiranylthiazole involves its interaction with various molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, disruption of metabolic pathways, and induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Thiazole: A parent compound with a similar five-membered ring structure containing sulfur and nitrogen atoms.
Oxazole: Another heterocyclic compound with a five-membered ring containing oxygen and nitrogen atoms.
Isothiazole: An isomer of thiazole with the sulfur and nitrogen atoms in different positions.
Uniqueness: 2-Oxiranylthiazole is unique due to its oxiranyl group, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives. This uniqueness makes it a valuable compound in the development of new pharmaceuticals and industrial applications .
Eigenschaften
Molekularformel |
C5H5NOS |
---|---|
Molekulargewicht |
127.17 g/mol |
IUPAC-Name |
2-(oxiran-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C5H5NOS/c1-2-8-5(6-1)4-3-7-4/h1-2,4H,3H2 |
InChI-Schlüssel |
AIQZYHJKSCWOCF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)C2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.